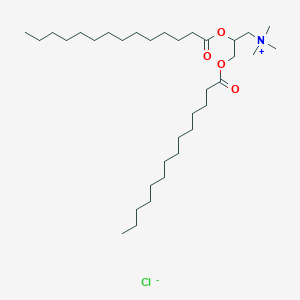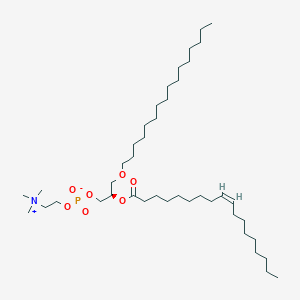
1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine
Overview
Description
1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine compound characterized by the presence of a hexadecyl group at the sn-1 position and an oleoyl group at the sn-2 position. This compound is a member of the platelet-activating factor family of glycerophospholipids and plays a significant role in various biological processes .
Mechanism of Action
Target of Action
1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine, also known as a phosphatidylcholine, is a type of glycerophospholipid . Its primary targets are the cell membranes where it plays a crucial role in membrane fluidity and structure . It also targets the lung alveoli as a major component of pulmonary surfactants, functioning to lower the surface tension inside mammalian lung alveoli at the air–fluid interface .
Mode of Action
This compound interacts with its targets by integrating into the lipid bilayer of cell membranes. The oleoyl (cis-9-octadecenoic acid) and hexadecyl (hexadecanoic acid) chains are hydrophobic and interact with the fatty acid chains of other phospholipids, while the phosphocholine group is hydrophilic and interacts with the aqueous environment . This amphipathic nature allows it to play a crucial role in forming the lipid bilayer of cell membranes.
Biochemical Pathways
This compound is involved in several biochemical pathways. As a phosphatidylcholine, it is a key component of lecithin, and it is involved in the biosynthesis of lipoproteins . It is also a precursor for the intracellular messenger molecule, diacylglycerol, which is involved in a number of signaling pathways .
Pharmacokinetics
As a lipid compound, it is likely absorbed in the intestines, incorporated into chylomicrons, and transported via the lymphatic system into the bloodstream . Once in the bloodstream, it can be delivered to cells throughout the body where it can be integrated into cell membranes or metabolized.
Result of Action
The integration of this compound into cell membranes contributes to the structural integrity and fluidity of the membranes. This is crucial for the function of cells and the organism as a whole . In the lungs, it contributes to the function of surfactants, reducing surface tension and preventing the alveoli from collapsing .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other lipids can affect its integration into cell membranes. Additionally, factors that affect lipid digestion and absorption, such as diet and the presence of bile acids, can influence its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine can be synthesized through a series of chemical reactions involving the esterification of glycerol with hexadecanol and oleic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as animal tissues, where it is present as a component of cell membranes. The extraction process includes solvent extraction, followed by chromatographic purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The oleoyl group can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed by phospholipases, leading to the formation of lysophosphatidylcholine and free fatty acids.
Substitution: The phosphocholine head group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or molecular oxygen in the presence of metal catalysts.
Hydrolysis: Enzymatic hydrolysis using phospholipase A2 or chemical hydrolysis using strong acids or bases.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Lysophosphatidylcholine and free fatty acids.
Substitution: Phosphatidylcholine derivatives with modified head groups.
Scientific Research Applications
1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a standard for the quantification of glycerophosphocholine by liquid chromatography–mass spectrometry (LC–MS).
Biology: Studied for its role in cell membrane structure and function, as well as its involvement in signaling pathways.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases due to its role as a platelet-activating factor.
Industry: Utilized in the preparation of phospholipid vesicles and liposomes for drug delivery systems.
Comparison with Similar Compounds
1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine: Another platelet-activating factor with an acetyl group at the sn-2 position.
1-O-hexadecyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine: Contains a docosahexaenoyl group at the sn-2 position, exhibiting different biological activities
Uniqueness: 1-o-Hexadecyl-2-oleoyl-sn-glycero-3-phosphocholine is unique due to its specific combination of hexadecyl and oleoyl groups, which confer distinct physicochemical properties and biological activities. Its role as a platelet-activating factor and involvement in inflammatory processes make it a compound of significant interest in both basic and applied research .
Properties
IUPAC Name |
[(2R)-3-hexadecoxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84NO7P/c1-6-8-10-12-14-16-18-20-22-23-25-27-29-31-33-35-42(44)50-41(40-49-51(45,46)48-38-36-43(3,4)5)39-47-37-34-32-30-28-26-24-21-19-17-15-13-11-9-7-2/h20,22,41H,6-19,21,23-40H2,1-5H3/b22-20-/t41-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEDNCDNGMIKST-IYEJTHTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84NO7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


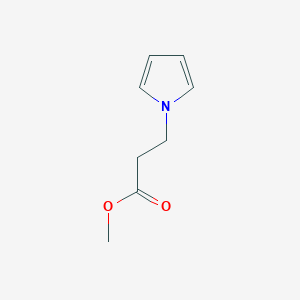



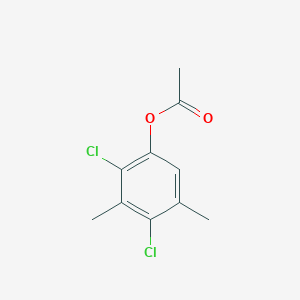
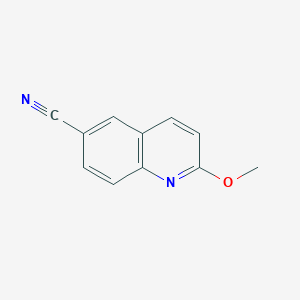
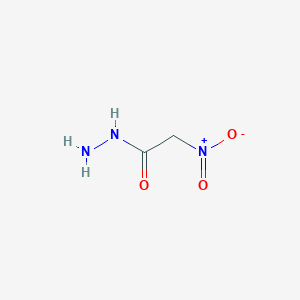
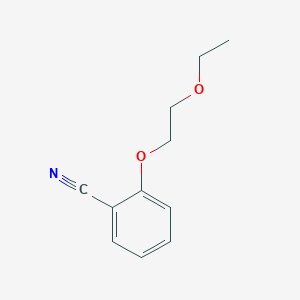
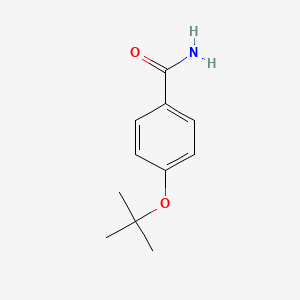
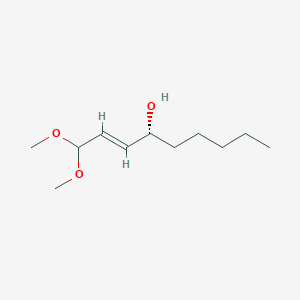
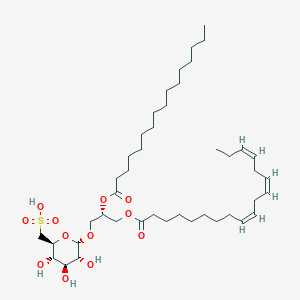
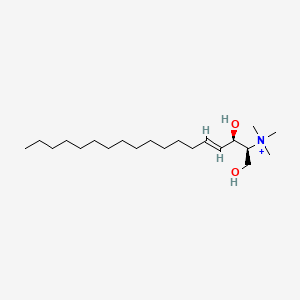
![Cholest-5-en-3-ol (3beta)-, (9R)-6-hydroxy-2,2-dimethyl-6-oxido-11-oxo-9-[[[(9Z)-1-oxo-9-octadecenyl]oxy]methyl]-5,7,10-trioxa-2-azonia-6-phosphatetradecan-14-oate, inner salt](/img/structure/B3044026.png)
